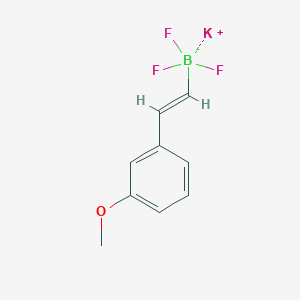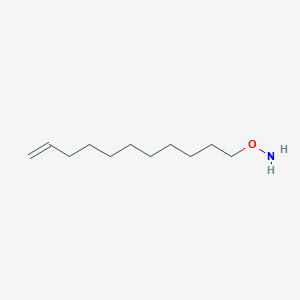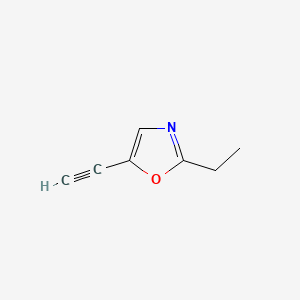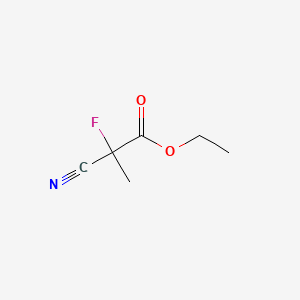
Potassium (E)-trifluoro(3-methoxystyryl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (E)-trifluoro(3-methoxystyryl)borate is an organoboron compound characterized by the presence of a trifluoromethyl group and a methoxystyryl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (E)-trifluoro(3-methoxystyryl)borate can be synthesized through a series of reactions involving the coupling of appropriate boronic acids with trifluoromethylated styryl derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a trifluoromethylated styryl halide in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C, and can be carried out in various solvents, including ethanol and toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (E)-trifluoro(3-methoxystyryl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or hydroxyl groups.
Substitution: The methoxystyryl moiety can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted styryl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Potassium (E)-trifluoro(3-methoxystyryl)borate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Potassium (E)-trifluoro(3-methoxystyryl)borate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various proteins, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (E)-trifluoro(4-methoxystyryl)borate
- Potassium (E)-trifluoro(3-hydroxystyryl)borate
- Potassium (E)-trifluoro(3-methylstyryl)borate
Uniqueness
Potassium (E)-trifluoro(3-methoxystyryl)borate is unique due to the presence of both the trifluoromethyl and methoxystyryl groups, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxystyryl moiety provides a site for further functionalization.
Propriétés
Formule moléculaire |
C9H9BF3KO |
|---|---|
Poids moléculaire |
240.07 g/mol |
Nom IUPAC |
potassium;trifluoro-[(E)-2-(3-methoxyphenyl)ethenyl]boranuide |
InChI |
InChI=1S/C9H9BF3O.K/c1-14-9-4-2-3-8(7-9)5-6-10(11,12)13;/h2-7H,1H3;/q-1;+1/b6-5+; |
Clé InChI |
QLADROLRJJMGDI-IPZCTEOASA-N |
SMILES isomérique |
[B-](/C=C/C1=CC(=CC=C1)OC)(F)(F)F.[K+] |
SMILES canonique |
[B-](C=CC1=CC(=CC=C1)OC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Potassium trifluoro(spiro[2.2]pentan-1-yl)borate](/img/structure/B13458228.png)
![methyl (1R,3R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13458232.png)

![1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B13458254.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)
![9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13458277.png)
![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)

![6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)

